(2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}prop-2-enamide
Description
(2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}prop-2-enamide is a synthetic small molecule characterized by three key structural motifs:
- Pyrimidine core: A six-membered nitrogen heterocycle substituted at the 4-position with a pyrrolidin-1-yl group, enhancing solubility and basicity .
- Enamide linker: The (2E)-prop-2-enamide group introduces rigidity and planar geometry, commonly observed in kinase inhibitors to facilitate hydrogen bonding with target enzymes .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(6-5-13-4-3-11-22-13)18-12-14-17-8-7-15(19-14)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12H2,(H,18,21)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIQMKGEUDQOAR-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(furan-2-yl)-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}prop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a furan ring and a pyrimidine derivative. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the furan and pyrimidine moieties allows for specific binding interactions that can modulate enzymatic activity or receptor signaling pathways.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: Breast Cancer Cell Line
In a study involving MCF7 breast cancer cells, treatment with the compound led to a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicating apoptosis.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In animal models of inflammation, this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antitumor | Significant reduction in cell viability | Induction of apoptosis, G1 phase arrest |
| Anti-inflammatory | Decreased cytokine levels | Inhibition of pro-inflammatory cytokines |
Absorption and Distribution
The pharmacokinetic profile of this compound indicates good oral bioavailability with peak plasma concentrations achieved within 1–3 hours post-administration. The compound is widely distributed in tissues, with higher concentrations noted in liver and kidney tissues.
Metabolism and Excretion
Metabolic studies suggest that the compound is primarily metabolized via hepatic pathways, with major metabolites identified as hydroxylated derivatives. Excretion occurs mainly through urine, with approximately 60% of the dose eliminated within 24 hours.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula.
Structural-Activity Relationships (SAR)
Heterocyclic Substituents
- Furan vs. Furan’s lower electron density could weaken π-π stacking compared to phenyl rings in 12g .
- Pyrimidine Substitution : The 4-pyrrolidin-1-yl group on pyrimidine enhances solubility compared to 4-(pyridin-3-yl) in ’s compound. Piperidine analogs (e.g., 12f, ) show higher melting points (116–118°C vs. 163–165°C for 12g), suggesting altered crystallinity .
Enamide Linker
Physicochemical Properties
- Solubility : Pyrrolidinyl and piperidinyl groups (, target compound) improve aqueous solubility compared to purely aromatic analogs (e.g., ) .
- Synthetic Yield : The target compound’s synthesis (if analogous to ’s 30% yield for triazole derivatives) may face scalability challenges compared to high-yield routes for 16d (78.6%, ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
